An In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate
An In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG3-ethyl acetate (B1210297) is a bifunctional molecule featuring a terminal hydroxyl group and an ethyl acetate moiety, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This compound is of significant interest to the drug development community, primarily serving as a hydrophilic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG3-ethyl acetate, with a focus on its role in the design and development of novel therapeutics.
Chemical Properties and Data
Hydroxy-PEG3-ethyl acetate is a clear, colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 118988-04-8 | [1][2] |
| Molecular Formula | C10H20O6 | [1][2] |
| Molecular Weight | 236.26 g/mol | [1][2] |
| SMILES | O=C(OCC)COCCOCCOCCO | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage | Store at -20°C for long-term stability. | [1] |
Role in PROTAC Technology
The primary application of Hydroxy-PEG3-ethyl acetate is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease.
Mechanism of Action of PROTACs
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4][5]
The Role of the PEG3 Linker
The linker component of a PROTAC is a critical determinant of its efficacy. The length and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) linkers, such as the triethylene glycol unit in Hydroxy-PEG3-ethyl acetate, are frequently employed due to their ability to enhance aqueous solubility and cell permeability of the PROTAC molecule. The flexibility of the PEG chain can also be advantageous in achieving a productive ternary complex geometry.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and derivatization of Hydroxy-PEG3-ethyl acetate for its use in PROTAC development.
Synthesis of Hydroxy-PEG3-ethyl acetate
A plausible synthetic route to Hydroxy-PEG3-ethyl acetate involves the reaction of triethylene glycol with an ethyl haloacetate under basic conditions.
Materials:
-
Triethylene glycol
-
Ethyl bromoacetate (B1195939) or ethyl chloroacetate
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
To a solution of a large excess of triethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of ethyl bromoacetate in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Hydroxy-PEG3-ethyl acetate.
Derivatization of the Terminal Hydroxyl Group
To incorporate Hydroxy-PEG3-ethyl acetate into a PROTAC, the terminal hydroxyl group is typically converted into a more reactive functional group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution with an appropriate functional group on a POI ligand or an E3 ligase ligand.
Materials:
-
Hydroxy-PEG3-ethyl acetate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Hydroxy-PEG3-ethyl acetate (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Materials:
-
Hydroxy-PEG3-ethyl acetate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Hydroxy-PEG3-ethyl acetate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution.
-
Continue stirring at 0 °C for 4 hours or allow to warm to room temperature if the reaction is sluggish, monitoring by TLC.[6]
-
After completion, dilute the reaction mixture with water and separate the layers.[6]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.[6]
Impact of PEG3 Linker on PROTAC Performance
The length of the PEG linker can significantly impact the degradation efficiency and pharmacokinetic properties of a PROTAC. While optimal linker length is target-dependent, studies have shown that variations in the number of ethylene (B1197577) glycol units can modulate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC Property | Influence of PEG Linker Length |
| Degradation Efficiency (DC50, Dmax) | The optimal linker length for efficient ternary complex formation and subsequent degradation is highly dependent on the specific target protein and E3 ligase pair. Both excessively short and long linkers can lead to reduced degradation efficacy. |
| Cell Permeability | Increasing the number of PEG units generally enhances hydrophilicity, which can have a complex effect on cell permeability. While some degree of hydrophilicity is beneficial, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane. |
| Solubility | PEG linkers are known to improve the aqueous solubility of PROTAC molecules, which is often a challenge for these relatively large and complex structures. |
Note: Specific quantitative data for PROTACs utilizing a PEG3 linker are dispersed throughout the literature and are highly context-dependent. Researchers are encouraged to consult primary research articles relevant to their specific target of interest.
Conclusion
Hydroxy-PEG3-ethyl acetate is a valuable chemical tool for researchers in drug discovery and development. Its primary utility as a short, hydrophilic linker in the synthesis of PROTACs allows for the modulation of key drug-like properties, including solubility and cell permeability. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this versatile molecule, enabling its incorporation into novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design of linkers using components such as Hydroxy-PEG3-ethyl acetate will remain a critical aspect of developing the next generation of therapeutics.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxy-PEG3-ethyl acetate Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
